Metronidazole

Catalog No.
S535312
CAS No.
443-48-1
M.F
C6H9N3O3
M. Wt
171.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metronidazole

CAS Number

443-48-1

Product Name

Metronidazole

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)ethanol

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

InChI

InChI=1S/C6H9N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h4,10H,2-3H2,1H3

InChI Key

VAOCPAMSLUNLGC-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1CCO)[N+](=O)[O-]

Solubility

25.7 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 68 °F (NTP, 1992)
g/100 ml at 20 °C: 1.0 in water, 0.5 in ethanol, less than 0.05 in ether, chloroform; sol in dilute acids; sparingly sol in dimethylformamide
In water, 11,000 mg/L at 25 °C
5.92e+00 g/L

Synonyms

2 Methyl 5 nitroimidazole 1 ethanol, 2-Methyl-5-nitroimidazole-1-ethanol, Bayer 5360, Clont, Danizol, Flagyl, Gineflavir, Metric, Metrodzhil, MetroGel, Metrogyl, Metronidazole, Metronidazole Hydrochloride, Metronidazole Monohydrochloride, Metronidazole Phosphate, Metronidazole Phosphoester, Satric, Trichazol, Trichopol, Trivazol, Vagilen

Canonical SMILES

CC1=NC=C(N1CCO)[N+](=O)[O-]

Description

The exact mass of the compound Metronidazole is 171.0644 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)g/100 ml at 20 °c: 1.0 in water, 0.5 in ethanol, less than 0.05 in ether, chloroform; sol in dilute acids; sparingly sol in dimethylformamidein water, 11,000 mg/l at 25 °c5.92e+00 g/l>25.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757118. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitroimidazoles. It belongs to the ontological category of primary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Antimicrobial properties

    Researchers are investigating metronidazole's effectiveness against a wider range of microbes. Studies have explored its potential use against antibiotic-resistant bacteria, Helicobacter pylori (associated with peptic ulcers), and protozoan parasites like Giardia lamblia [, , ].

  • Anti-cancer properties

    Some research suggests that metronidazole might have anti-cancer properties. Studies have looked at its potential use as adjuvant therapy (given alongside other treatments) for certain cancers [].

  • Anti-inflammatory properties

    Research is being conducted to explore the possibility that metronidazole can reduce inflammation. This has potential applications in treating inflammatory bowel disease (IBD) like Crohn's disease [].

Metronidazole is a synthetic antimicrobial agent belonging to the nitroimidazole class. Its chemical structure is defined as 2-methyl-5-nitroimidazole-1-ethanol, with the molecular formula C₆H₉N₃O₃. This compound is primarily known for its effectiveness against anaerobic bacteria and protozoa, making it a critical agent in treating various infections, particularly those caused by obligate anaerobes and certain protozoal infections such as amoebiasis and giardiasis .

The compound exhibits rapid bactericidal effects, with its activity being concentration-dependent. Metronidazole is administered orally or intravenously and is well absorbed, achieving peak plasma concentrations within one to two hours post-administration .

Metronidazole's mechanism of action against anaerobic bacteria involves disrupting their DNA replication process []. The nitro group is crucial in this mechanism as it undergoes reduction within the bacterial cell, leading to DNA damage [].

The mechanism of action of metronidazole involves its reduction by anaerobic microorganisms, which leads to the formation of reactive intermediates that are cytotoxic. Upon entering the cell, metronidazole undergoes reductive activation, where the nitro group is reduced to nitroso and hydroxylamine derivatives. These metabolites can then interact with deoxyribonucleic acid, causing strand breakage and ultimately leading to cell death .

The primary metabolic pathways include:

  • Hydroxylation: Formation of 1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole.
  • Oxidation: Conversion into acetic acid derivatives.
  • Glucuronidation: Conjugation to form water-soluble metabolites for excretion .

Metronidazole's biological activity is characterized by its selective toxicity towards anaerobic bacteria and protozoa. It exerts its effects by:

  • Inhibiting DNA synthesis: The reduction products of metronidazole bind to DNA, disrupting its helical structure and leading to cell death.
  • Generating free radicals: These reactive species cause oxidative damage to cellular components, further contributing to its bactericidal effects .

Metronidazole has shown effectiveness against a range of pathogens, including:

  • Clostridium difficile
  • Helicobacter pylori
  • Trichomonas vaginalis

Metronidazole can be synthesized through various chemical methods. The most common synthesis route involves:

  • Formation of the nitroimidazole ring: Starting from 2-methylimidazole, which is nitrated using a mixture of nitric and sulfuric acids.
  • Reduction: The nitro group is subsequently reduced to the hydroxylamine derivative using reducing agents like lithium aluminum hydride.
  • Final steps: The resulting compound undergoes further reactions to yield metronidazole in its final form .

Metronidazole has a wide array of clinical applications:

  • Treatment of anaerobic bacterial infections (e.g., bacterial vaginosis, intra-abdominal infections).
  • Management of protozoal infections (e.g., amoebiasis, giardiasis).
  • Used as prophylaxis in colorectal surgeries due to its effectiveness against anaerobic flora .
  • Additionally utilized in dermatological conditions like rosacea and in combination therapies for Helicobacter pylori eradication .

Metronidazole exhibits several notable interactions:

  • Alcohol: Concurrent use with alcohol can lead to disulfiram-like reactions, causing flushing, nausea, and vomiting .
  • Other medications: Drugs that induce liver enzymes (e.g., phenytoin) can decrease metronidazole levels by accelerating its metabolism. Conversely, certain medications may enhance its effects or toxicity due to similar metabolic pathways .

Several compounds share structural or functional similarities with metronidazole:

Compound NameClassMechanism of ActionUnique Features
TinidazoleNitroimidazoleSimilar to metronidazole; reduces DNA synthesisLonger half-life; used for similar infections
SecnidazoleNitroimidazoleInhibits nucleic acid synthesisEffective against similar pathogens but has different pharmacokinetics
OrnidazoleNitroimidazoleDisrupts DNA synthesisUsed primarily in veterinary medicine
MetranidazolNitroimidazoleSimilar mechanism; affects DNALess commonly used; specific formulations available

Metronidazole's unique efficacy against anaerobic bacteria and specific protozoa sets it apart from these compounds, particularly in terms of its extensive clinical applications and established safety profile .

Structural Elucidation of the Nitroimidazole Core

Metronidazole, bearing the International Union of Pure and Applied Chemistry name 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol, represents a distinguished member of the nitroimidazole class of antimicrobial compounds [1] [2] [3]. The molecular architecture of this compound is fundamentally based on a five-membered imidazole heterocyclic ring system that serves as the pharmacophoric core [4] [5].

The imidazole ring contains two nitrogen atoms positioned at the 1- and 3-positions, with the nitro functional group specifically located at the 5-position of the ring [1] [6]. This nitro group attachment is critical for the compound's biological activity, as it functions as an electron-withdrawing substituent that significantly influences the electronic distribution throughout the heterocyclic system [5]. The methyl group occupies the 2-position of the imidazole ring, providing structural stability and contributing to the compound's lipophilicity [6] [2].

At the 1-position of the imidazole ring, a 2-hydroxyethyl side chain is attached through an N-alkyl linkage [1] [6] [7]. This side chain consists of a two-carbon ethyl bridge terminated with a primary hydroxyl group, conferring amphiphilic properties to the molecule. The hydroxyl functionality enables hydrogen bonding interactions and enhances aqueous solubility, while the ethyl spacer provides conformational flexibility [2] [8].

The molecular formula C₆H₉N₃O₃ reflects the presence of six carbon atoms, nine hydrogen atoms, three nitrogen atoms, and three oxygen atoms within the structure [6] [2] [9]. The compound exhibits a molecular weight of 171.15 daltons, categorizing it as a relatively small pharmaceutical molecule suitable for oral bioavailability [9] [10] [11].

Structurally, metronidazole can be systematically described as 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole, highlighting the key functional groups and their positions within the molecular framework [6] [12]. The compound's structural formula demonstrates the planar nature of the imidazole ring system with sp² hybridization of the ring atoms, while the ethyl side chain maintains sp³ hybridization allowing for rotational freedom [7].

Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Fourier Transform Infrared Spectroscopic Analysis

Fourier transform infrared spectroscopy has provided comprehensive vibrational fingerprinting of metronidazole, revealing characteristic absorption bands that correspond to specific functional groups within the molecule [13] [14] [15]. The infrared spectrum exhibits distinctive peaks in the mid-infrared region spanning 400 to 4000 cm⁻¹ [13].

The spectrum demonstrates characteristic C-H stretching vibrations at 2991 cm⁻¹, corresponding to aliphatic hydrogen atoms present in both the methyl group and the ethyl side chain [14]. The aromatic C=C and C=N stretching vibrations appear at 1600 cm⁻¹ and 1523 cm⁻¹ respectively, confirming the presence of the imidazole ring system [14].

A particularly significant absorption band occurs at 1479 cm⁻¹, attributed to the asymmetric N=O stretching of the nitro group [14]. This vibration is complemented by additional nitro group-related absorptions that provide definitive identification of this electron-withdrawing functionality. The CH₂ bending vibrations are observed in the region of 1466-1452 cm⁻¹, while C-C stretching appears at 1425-1426 cm⁻¹ [14].

Methyl group deformation is evidenced by absorption peaks at 1387 and 1356 cm⁻¹, corresponding to CH₃ bending and asymmetric N=O vibrations respectively [14]. The hydroxyl group of the ethyl side chain contributes to the spectral profile through O-H stretching vibrations in the 3200-3600 cm⁻¹ region [15].

Terahertz time-domain spectroscopy studies have extended the spectroscopic characterization into the far-infrared region, providing fingerprint spectra in the frequency range of 0.9-19.5 THz [16]. These measurements offer enhanced discrimination capabilities for pharmaceutical quality control applications and provide insights into intermolecular interactions in the solid state.

Nuclear Magnetic Resonance Spectroscopic Characterization

Nuclear magnetic resonance spectroscopy has afforded detailed structural confirmation of metronidazole through both proton and carbon-13 analyses [17] [18]. Proton nuclear magnetic resonance spectra reveal four distinct signal patterns that correspond to the different hydrogen environments within the molecule [18].

The methyl group attached to the imidazole ring appears as a characteristic singlet, reflecting the equivalent nature of the three hydrogen atoms [18]. The two methylene groups of the ethyl side chain manifest as separate triplet patterns, designated as CH₂a and CH₂b, demonstrating vicinal coupling interactions [18]. The imidazole ring proton at the 4-position produces a distinctive singlet signal [18].

Acid-base titration studies monitored by proton nuclear magnetic resonance have revealed pH-dependent chemical shift variations [18]. Notably, the imidazole ring proton exhibits an upfield shift of 0.3 ppm upon deprotonation of the imidazole nitrogen, while the methyl group demonstrates a similar 0.2 ppm upfield movement [18]. These chemical shift perturbations provide direct evidence for the ionization behavior of the compound.

Nitrogen-15 nuclear magnetic resonance studies utilizing signal amplification by reversible exchange techniques have achieved remarkable polarization levels exceeding 50%, enabling detection of naturally abundant nitrogen-15 in metronidazole [17]. These investigations have demonstrated polarization values of 22-27% for metronidazole, facilitating quantitative analysis at millimolar concentration ranges [17].

Mass Spectrometric Fragmentation Analysis

Mass spectrometric analysis of metronidazole has revealed characteristic fragmentation patterns that provide structural identification and quantitative capabilities [19] [20]. The molecular ion peak appears at m/z 172.0717 corresponding to the protonated molecular ion [M+H]⁺ [20].

The most significant fragmentation pathway involves the loss of the complete N-containing side chain, yielding a base peak at m/z 128.05 [20]. This fragment corresponds to 2-methyl-5-nitroimidazole following the removal of the 2-hydroxyethyl substituent [20]. This fragmentation pattern demonstrates the relative weakness of the N-alkyl bond compared to the other structural elements.

Additional fragmentation pathways generate ions at m/z 98.047, 111.043, and 56.037, reflecting systematic losses of functional groups and ring fragmentation processes [20]. Collision cross section measurements have determined values of 133.8-134.3 Ų for the protonated molecular ion, providing three-dimensional structural information [1].

Electrospray ionization tandem mass spectrometry has enabled direct quantification of metronidazole in pharmaceutical formulations and biological samples without chromatographic separation [20]. The method demonstrates linearity across concentration ranges from 2.5 to 25,000 ng/mL, showcasing the analytical utility of mass spectrometric approaches [20].

Acid-Base Behavior and pKa Determination

Metronidazole exhibits amphoteric character, functioning as both a weak acid and a weak base depending on solution pH conditions [21] [22] [23] [24]. This dual ionization behavior reflects the presence of multiple ionizable functional groups within the molecular structure.

Potentiometric titration studies have established that metronidazole undergoes two distinct protonation equilibria [22] [24] [18]. The first protonation step involves the alcoholic hydroxyl group of the ethyl side chain, while the second step corresponds to protonation of the imidazole ring nitrogen [18]. These sequential protonation events demonstrate logarithmic equilibrium constants that are temperature and ionic strength dependent.

At 25°C and ionic strength 0.15 mol L⁻¹, metronidazole exhibits protonation constants of log K₁ᴴ = 2.38 ± 0.02 and log K₂ᴴ = 0.89 ± 0.02 [22] [18]. These values indicate that the hydroxyl group protonation occurs preferentially, followed by imidazole ring protonation under more acidic conditions.

The acidic dissociation constant has been determined as pKₐ = 2.5 for the primary ionization process [23], while alternative studies report pKₐ values of 9.64 ± 0.04 for acidic dissociation and pKᵦ = 12.98 ± 0.02 for basic dissociation of related nitroimidazole intermediates [21]. These variations reflect the complex ionization behavior and the influence of experimental conditions on measured values.

Ultraviolet-visible spectroscopic titrations have confirmed the potentiometric findings, demonstrating excellent agreement between the two methodologies [22] [24] [18]. Spectral changes accompanying protonation and deprotonation events provide additional validation of the proposed ionization scheme.

Nuclear magnetic resonance pH titrations have revealed chemical shift perturbations that correlate directly with the protonation state of the molecule [18]. The imidazole ring proton exhibits particularly pronounced pH sensitivity, demonstrating significant upfield shifts upon deprotonation [18]. These spectroscopic changes provide molecular-level insight into the ionization processes.

Temperature dependence studies indicate that protonation constants decrease with increasing temperature, reflecting the exothermic nature of the protonation reactions [22] [18]. At 37°C, the formation constants demonstrate reduced values compared to ambient temperature measurements, indicating temperature sensitivity of the acid-base equilibria.

Solubility Dynamics in Multi-Component Solvent Systems

Metronidazole demonstrates complex solubility behavior that varies significantly across different solvent systems and environmental conditions [25] [26] [27] [28] [29]. The compound exhibits moderate aqueous solubility that is highly pH-dependent, reflecting its amphoteric ionization characteristics.

In pure water at 20°C, metronidazole demonstrates a solubility of approximately 9.5-10.5 g/L [26] [27]. This solubility increases substantially under acidic conditions, reaching 64.8 mg/mL at pH 1.2, before decreasing to approximately 10 mg/mL across the pH range of 2.5-8.0 [27] [29]. This pH-dependent solubility profile directly correlates with the compound's protonation state and resulting hydrophilicity.

Temperature effects on aqueous solubility follow typical pharmaceutical behavior, with increased solubility observed at elevated temperatures [27]. At 37°C, metronidazole demonstrates enhanced dissolution in buffered systems, with solubility values ranging from 11.6-30.6 mg/mL depending on buffer composition and pH [27].

Organic solvent solubility profiles reveal preferential dissolution in polar aprotic solvents [25] [30]. In ethanol, metronidazole achieves solubility of approximately 5 mg/mL, while dimethyl sulfoxide and dimethylformamide support enhanced solubility levels of approximately 15 mg/mL [25]. These values reflect the compound's moderate polarity and hydrogen bonding capabilities.

Binary solvent systems demonstrate synergistic solubility enhancement effects [28]. Polyethylene glycol-based solid dispersions increase metronidazole solubility by 14-17% compared to the pure compound [28]. This enhancement results from amorphization of the crystalline structure and formation of molecular-level dispersions that increase the effective surface area for dissolution.

Multi-component aqueous systems containing calcium ions reveal complex speciation behavior relevant to natural water environments [22] [24] [18]. Formation of calcium-metronidazole complexes occurs with stability constants of log K = 2.29 at 25°C, decreasing to 1.68 at 37°C [18]. These metal ion interactions influence the compound's environmental fate and bioavailability in natural systems.

Ionic strength effects on solubility demonstrate typical salting-in and salting-out phenomena depending on the electrolyte composition [22] [18]. Sodium chloride solutions at varying ionic strengths from 0.15 to 1.0 mol L⁻¹ produce measurable changes in apparent solubility that correlate with activity coefficient variations [22] [18].

Cosolvent effects have been systematically investigated for pharmaceutical formulation development [31] [28]. Addition of water-miscible organic solvents such as propylene glycol and glycerin produce nonlinear solubility enhancement that can be predicted using extended Hildebrand solubility parameter approaches [31].

The compound demonstrates limited solubility in nonpolar solvents, with chloroform and diethyl ether supporting less than 0.05 g/100 mL dissolution [11]. This low lipophilic solubility reflects the predominant hydrophilic character imparted by the hydroxyl group and the polar nitro functionality.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Metronidazole is a white to pale-yellow crystalline powder with a slight odor. Bitter and saline taste. pH (saturated aqueous solution) about 6.5. (NTP, 1992)
Solid

Color/Form

Cream-colored crystals
WHITE TO PALE YELLOW CRYSTALS OR CRYSTALLINE POWDER

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

171.06439116 g/mol

Monoisotopic Mass

171.06439116 g/mol

Boiling Point

405.4

Heavy Atom Count

12

LogP

-0.02
-0.02 (LogP)
log Kow = -0.02
-0.1

Odor

ODORLESS

Appearance

White to light yellow crystalline powder.

Melting Point

316 to 320 °F (NTP, 1992)
158-160 °C
160 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

140QMO216E

Related CAS

69198-10-3 (mono-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 170 companies from 30 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 170 companies. For more detailed information, please visit ECHA C&L website;
Of the 29 notification(s) provided by 168 of 170 companies with hazard statement code(s):;
H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (17.86%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (18.45%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H341 (54.17%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (50%): May cause cancer [Danger Carcinogenicity];
H351 (35.12%): Suspected of causing cancer [Warning Carcinogenicity];
H373 (61.31%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Metronidazole is indicated for the treatment of confirmed trichomoniasis caused by Trichomonas vaginalis (except for in the first trimester of pregnancy) and the patient's sexual partners, bacterial vaginosis, certain types of amebiasis, and various anaerobic infections. The above anaerobic infections may occur on the skin and skin structures, the abdomen, the heart, reproductive organs, central nervous system, and the respiratory system. Some may also be present in the bloodstream in cases of septicemia. Common infections treated by metronidazole are Bacteroides species infections, Clostridium infections, and Fusobacterium infections, as well as Peptococcus and Peptostreptococcus infections. Topical formulations of metronidazole are indicated for the treatment of inflammatory lesions of rosacea. It is also used off-label in the treatment of Crohn's disease, as a prophylactic agent after surgery, and in the treatment of Helicobacter pylori infection. It has also been studied in the prevention of preterm births and to treat periodontal disease.
Treatment of Helicobacter spp. infections

Livertox Summary

Metronidazole is a nitroimidazole derivative bactericidal agent widely used in the treatment of many anaerobic and certain protozoan and parasitic infections. Metronidazole has been linked to rare instances of acute, clinically apparent liver injury.

Drug Classes

Antiinfective Agents

Therapeutic Uses

Mesh Heading: Anti-infective agents, antiprotozoal agents, radiation-sensitizing agents
MEDICATION (VET): Antiprotozoal (Trichomonas); antiamebic; antibacterial
MEDICATION (VET): The success of metronidazole in treating human infections of giardiasis, vaginal and oral trichomoniasis, and hepatic and intestinal amoebiasis has lead to investigation of its potential use against certain protozoan diseases of domestic animals. These are principally bovine urogenital trichomoniasis and canine, feline, or primate intestinal giardiasis, trichomoniasis, amoebiasis, or Balantidium infection. ...
Oral metronidazole (extended release formulation) is used in the treatment of bacterial vaginosis caused by Gardnerella vaginalis, Mobiluncus spp, mycoplasma hominis and anaerobes (peptostreptococcus spp and Bacteroides spp). /Included in US or Canadian product labeling/
For more Therapeutic Uses (Complete) data for METRONIDAZOLE (25 total), please visit the HSDB record page.

Pharmacology

Metronidazole treats amebiasis, trichomoniasis, and giardiasis, exerting both antibacterial and antiprotozoal activities.[L7432] Metronidazole is an effective treatment for some anaerobic bacterial infections.[A181057] Metronidazole has shown antibacterial activity against the majority of obligate anaerobes, however, during in vitro studies, it does not demonstrate significant action against facultative anaerobes or obligate aerobes.[L3754] The nitro group reduction of metronidazole by anaerobic organisms is likely responsible for the drug's antimicrobial cytotoxic effects, causing DNA strand damage to microbes.[A181039,A181045] A note on convulsions and neuropathy and carcinogenesis It is important to be aware of the risk of peripheral neuropathy and convulsions associated with metronidazole, especially at higher doses. If convulsions or numbness of an extremity occur, discontinue the drug immediately.[L3754] Metronidazole has been found to be carcinogenic in mice and rats. The relevance to this effect in humans is unknown. It is advisable to only administer metronidazole when clinically necessary and only for its approved indications.[L7474]
Metronidazole is a synthetic nitroimidazole derivative with antiprotozoal and antibacterial activities. Although its mechanism of action is not fully elucidated, un-ionized metronidazole is readily taken up by obligate anaerobic organisms and is subsequently reduced by low-redox potential electron-transport proteins to an active, intermediate product. Reduced metronidazole causes DNA strand breaks, thereby inhibiting DNA synthesis and bacterial cell growth.

MeSH Pharmacological Classification

Antiprotozoal Agents

ATC Code

A - Alimentary tract and metabolism
A01 - Stomatological preparations
A01A - Stomatological preparations
A01AB - Antiinfectives and antiseptics for local oral treatment
A01AB17 - Metronidazole
D - Dermatologicals
D06 - Antibiotics and chemotherapeutics for dermatological use
D06B - Chemotherapeutics for topical use
D06BX - Other chemotherapeutics
D06BX01 - Metronidazole
G - Genito urinary system and sex hormones
G01 - Gynecological antiinfectives and antiseptics
G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids
G01AF - Imidazole derivatives
G01AF01 - Metronidazole
J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01X - Other antibacterials
J01XD - Imidazole derivatives
J01XD01 - Metronidazole
P - Antiparasitic products, insecticides and repellents
P01 - Antiprotozoals
P01A - Agents against amoebiasis and other protozoal diseases
P01AB - Nitroimidazole derivatives
P01AB01 - Metronidazole

Mechanism of Action

The exact mechanism of action of metronidazole has not been fully established, however, it is possible that an intermediate in the reduction of metronidazole which is only made by anaerobic bacteria and protozoa, binds deoxyribonucleic acid and electron-transport proteins of organisms, blocking nucleic acid synthesis. After administration, metronidazole enters cells by passive diffusion. Following this, ferredoxin or flavodoxin reduce its nitro group to nitro radicals. The redox potential of the electron transport portions of anaerobic or microaerophilic microorganisms renders metronidazole selective to these organisms, which cause nitro group reduction, leading to the production of toxic metabolites. These include N-(2-hydroxyethyl) oxamic acid and acetamide, which may damage DNA of replicating organisms.
Microbicidal; active against most obligate anaerobic bacteria and protozoa by undergoing intracellular chemical reduction via mechanisms unique to anaerobic metabolism. Reduced metronidazole, which is cytotoxic but short-lived, interacts with DNA to cause loss of helical structure, strand breakage, and resultant inhibition of nucleic acid synthesis and cell death.
Metronidazole is bactericidal, amebicidal, and trichomonacidal in action. The exact mechanism of action of the drug has not been fully elucidated. Metronidazole is un-ionized at physiologic pH and is readily taken up by anaerobic organisms or cells. In susceptible organisms or cells, metronidazole is reduced by low-redox-potential electron transport proteins (e.g., nitroreductases such as ferredoxin) to unidentified polar product(s) which lack the nitro group. The reduction product(s) appears to be responsible for the cytotoxic and antimicrobial effects of the drug which include disruption of DNA and inhibition of nucleic acid synthesis. Metronidazole is equally effective against dividing and nondividing cells.
In in vivo studies in rats given metronidazole in dosages of 2-4 mg/100 g of body weight, the drug reportedly inhibited the development of formalin-induced edema in the rat paw. In vitro in neutrophils, metronidazole has a dose-dependent inhibitory effect on generation of hydrogen peroxide and hydroxyl radicals, oxidants that may cause tissue injury at the site of inflammation. This antioxidant effect appears to be caused by a direct effect on neutrophil function and may contribute to the drug's anti-inflammatory effect in vivo.
Results of in vitro studies using leukocytes obtained from patients with Crohn's disease indicate that exposing the cells to metronidazole concentrations of 10 or 50 mcg/mL improved both spontaneous and induced leukocyte migration in cells that previously exhibited reduced migration; the drug had no effect on leukocytes obtained from healthy adults or patients with Crohn's disease when the cells exhibited normal migration prior to exposure to the drug. This effect on leukocyte migration also was observed in vivo in adults with Crohn's disease who received a single 400-mg dose of metronidazole. It has been suggested that metronidazole may increase leukocyte migration by a direct effect on the leukocytes, possibly by causing the release of surface-bound immune complexes from the cell surface.

Vapor Pressure

3.1X10-7 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

443-48-1
99616-64-5

Absorption Distribution and Excretion

After the intravenous infusion of a 1.5g dose, peak concentration was reached within 1 hour and was peak level of 30-40 mg/L. When a multiple-dose regimen of 500mg three times a day administered intravenously, steady-state concentrations were achieved within about 3 days and peak concentration was measured at 26 mg/L. When administered orally in the tablet form, metronidazole is absorbed entirely absorbed, showing a bioavailability of greater than 90%. One resource indicates that Cmax after a single oral dose of 500mg metronidazole ranges from 8 to 13 mg/L, with a Tmax of 25 minutes to 4 hours. The AUC following a single 500mg oral dose of metronidazole was 122 ± 10.3 mg/L • h. A note on the absorption of topical preparations Insignificant percutaneous absorption of metronidazole occurs after the application of 1% metronidazole cream topically. Healthy volunteers applied one 100 mg dose of 14C-labelled metronidazole 2% cream to unbroken skin. After 12 hours, metronidazole was not detected in the plasma. Approximately 0.1% to 1% of the administered metronidazole was measured in the urine and feces.
Metronidazole and metabolites are 60 to 80% eliminated in the urine, and 6-15% excreted in the feces.
Metronidazole is widely distributed throughout the body and various body fluids. They include the bile, saliva, breastmilk, cerebrospinal fluid, and the placenta. Steady-state volume distribution of metronidazole in adults ranges from 0.51 to 1.1 L/kg. It attains 60 to 100% of plasma concentrations in various tissues, such as the central nervous system, however, is not measured in high concentrations in the placental tissue.
Dose adjustments may be required in patients with hepatic impairment, as clearance is impaired in these patients. The clearance of metronidazole in the kidneys is estimated at 10 mL/min/1.73 m2. The total clearance from serum is about 2.1 to 6.4 L/h/kg.
Well absorbed orally; bioavailability at least 80%.
Distributed to saliva, bile, seminal fluid, breast milk, bone, liver and liver abscesses, lungs, and vaginal secretions; crosses the placenta and blood-brain barrier, also.
At least 80% of an oral dose of metronidazole is absorbed from the GI tract. Following oral administration of a single 250-mg, 500-mg, or 2-g dose of metronidazole as immediate-release (conventional) preparations in healthy, fasting adults, peak plasma concentrations of unchanged drug and active metabolites are attained within 1-3 hours and average 4.6-6.5 ug/mL, 11.5-13 ug/mL, and 30-45 ug/mL, respectively. When a single 750-mg dose of metronidazole is administered as two 375-mg capsules or three 250-mg conventional tablets in healthy, fasting adult women, average peak plasma concentrations of unchanged drug and active metabolites of 20.4-21.4 ug/mL are attained in an average of 1.4-1.6 hours; metronidazole capsules and conventional tablets are bioequivalent at a single dose of 750 mg. The rate of absorption and peak plasma concentrations of metronidazole are decreased when conventional tablets or capsules of the drug are administered with food; however, the total amount of drug absorbed is not affected.
Following oral administration of metronidazole 750 mg once daily as the extended-release tablet for 7 consecutive days in healthy, adult women, steady-state peak plasma concentrations average 12.5 mcg/mL and are attained an average of 6.8 hours after the dose when the drug is given under fasting conditions; when the drug is given at the same dosage under nonfasting conditions, steady-state peak plasma concentrations average 19.4 mcg/mL and are attained an average of 4.6 hours after the dose. Administration of metronidazole extended-release tablets with food increases the rate of absorption and peak plasma concentrations of the drug. According to the manufacturer, metronidazole extended-release and conventional tablets are bioequivalent at a dose of 750 mg given under fasting conditions.
For more Absorption, Distribution and Excretion (Complete) data for METRONIDAZOLE (12 total), please visit the HSDB record page.

Metabolism Metabolites

Metronidazole undergoes hepatic metabolism via hydroxylation, oxidation, and glucuronidation. The metabolism of metronidazole yields 5 metabolites. The hydroxy metabolite, 1-(2-hydroxy-ethyl)-2-hydroxy methyl-5-nitroimidazole, is considered the major active metabolite. Unchanged metronidazole is found in the plasma along with small amounts of its 2- hydroxymethyl metabolite. Several metabolites of metronidazole are found in the urine. They are primarily a product of side-chain oxidation in addition to glucuronide conjugation. Only 20% of the dose found in the urine is accounted for by unchanged metronidazole. The two main oxidative metabolites of metronidazole are hydroxy and acetic acid metabolites.
Approximately 30-60% of an oral or IV dose of metronidazole is metabolized in the liver by hydroxylation, side-chain oxidation, and glucuronide conjugation. The major metabolite, 2-hydroxy metronidazole, has some antibacterial and antiprotozoal activity.
... Four other nitro-group-containing metabolites have been identified, each derived from side-chain oxidation of ethyl and/or methyl group. They include 1-acetic acid-2-methyl-5-nitroimidazole and 1-(2-hydroxyethyl)-2-carboxylic acid-5-nitroimidazole salt.
The liver is the main site of metabolism, and this accounts for over 50% of the systemic clearance of metronidazole. The 2 principal metabolites result from oxidation of side chains, a hydroxy derivative and an acid. The hydroxy metabolite has a longer half-life (about 12 hr) and nearly 50% of the antitrichomonal activity of metronidazole. Formation of glucuronides also is observed. Small quantities of reduced metabolites, including ring-cleavage products, are formed by the gut flora. The urine of some patients may be reddish-brown owing to the presence of unidentified pigments derived from the drug.
Hepatic metabolism by hydroxylation, oxidation, and glucuronidation. Half Life: 6-8 hours

Wikipedia

Metronidazole
Fucoxanthin

Drug Warnings

Metronidazole crosses the placenta and enters the fetal circulation rapidly. Adequate and well-controlled studies in humans have not been done. ... However, the use of metronidazole in the treatment of trichomoniasis is not recommended during the first trimester. If metronidazole is used during the second and the third trimesters for trichomoniasis it is recommended that its use be limited to those patients whose symptoms are not controlled by local palliative treatment. Also, the 1 day course of therapy should not be used since this results in higher maternal and fetal serum concentrations.
No information is available on the relationship of age to the effects of metronidazole in geriatric patients. However, elderly patients are more likely to have an age-related decrease in hepatic function, which may require an adjustment in dosage in patients receiving metronidazole.
Peripheral neuropathy, characterized by numbness, tingling, or paresthesia of an extremity, and convulsive seizures have been reported rarely with oral or IV metronidazole. Peripheral neuropathy is usually reversible if metronidazole is discontinued but may persist in patients who receive prolonged therapy or higher than recommended dosage of the drug. Dizziness, vertigo, incoordination, ataxia, confusion, irritability, depression, weakness, insomnia, headache, syncope, tinnitus, and hearing loss have also occurred with metronidazole. Headache occurred in 18% of nonpregnant women receiving oral metronidazole (administered as extended-release tablets) for bacterial vaginosis, and among those reporting headache, 10% described it as severe.
Urethral burning or discomfort, dysuria, cystitis, polyuria, incontinence, a sense of pelvic pressure, dryness of the vagina or vulva, dyspareunia, and decreased libido have been reported with oral metronidazole. Urine may be dark or reddish-brown in color following oral or IV administration of metronidazole due to the presence of water-soluble pigments which result from metabolism of the drug. Vulvovaginal candidiasis (or yeast vaginitis) was reported in 15% of nonpregnant women receiving oral metronidazole (administered as extended-release tablets) and in 12% of those receiving clindamycin phosphate (2% clindamycin) vaginal cream in a comparative study for the treatment of bacterial vaginosis. Although a definite causal relationship to the drug has not been established, genital pruritus, dysmenorrhea, and urinary tract infection have been reported in 5, 3, and 2%, respectively, of nonpregnant women receiving oral metronidazole (administered as extended-release tablets) for the treatment of bacterial vaginosis.
For more Drug Warnings (Complete) data for METRONIDAZOLE (18 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life of metronidazole is 7.3 ± 1.0 after a single 500mg IV dose in healthy subjects. Another resource indicates that the elimination half-life for metronidazole ranges from 6 to 10 hours.
The plasma half-life of metronidazole is reported to be 6-8 hours in adults with normal renal and hepatic function. In one study using radiolabeled metronidazole hydrochloride, the half-life of unchanged metronidazole averaged 7.7 hours and the half-life of total radioactivity averaged 11.9 hours. The plasma half-life of metronidazole is not affected by changes in renal function; however, the half-life may be prolonged in patients with impaired hepatic function. In one study in adults with alcoholic liver disease and impaired hepatic function, half-life of metronidazole averaged 18.3 hours (range: 10.3-29.5 hours).
Half-life: Neonates 25-75 hours; Others: 6-8 hours, increases with hepatic impairment.
The elimination half-life in dogs is 4.5hr, and in horses 1.5-3.3h

Use Classification

Human Drugs -> EU pediatric investigation plans
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Veterinary Drug -> ANTIPROTOZOAL_AGENT; -> JECFA Functional Classes
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Jacob et al., US patent 2,944,061 (1960 to Rhone-Poulenc)
Metronidizole is prepared by heating 2-methyl-5-nitroimidizole with excess 2-chloroethanol to obtain the crude product which is purified by extraction with chloroform and recrystallization from ethyl acetate.

General Manufacturing Information

Although metronidazole is closely related to natural antitrichomonal agent, Azomycin, it is not known to occur in nature.
NMR spectroscopy & polarography were used to detect in vitro interactions between metronidazole & biologically important metals. Only cupric ion showed detectable interaction.
Reasonably anticipated to be a human carcingen

Analytic Laboratory Methods

TWO SIMPLE COLORIMETRIC METHODS FOR EST OF METRONIDAZOLE IN MARKETED TABLETS & SYRUPS ARE DESCRIBED.
METHODS OF ASSAY OF METRONIDAZOLE TO MEET REGULATORY REQUIREMENTS FOR PHARMACEUTICAL PRODUCTS COMMONLY EMPLOY NON-AQ TITRATION. THIS HAS BEEN COMPARED TO POTENTIOMETRIC METHODS FOR DETERMINATION /OF/...PHARMACEUTICAL PRODUCTS. TUCKERMAN MM & BICAN-FISTER T, ANALYSIS OF METRONIDAZOLE, J PHARM SCI (58) 1401-1403, 1969.
PHARMACEUTICAL PRODUCTS; UV SPECTROPHOTOMETRY: KOMPANTSEVA EV ET AL, FARMATSIYA (MOSCOW) 22, 45-48, 1973; & COLORIMETRIC METHODS: POPULAIRE P ET AL, ANN PHARM FRANC (26) 549-556, 1968 & SANGHAVI NM ET AL, IND J PHARM (36) 151-152, 1974; & COMPLEXOMETRIC DETERMINATIONS: GAJEWSKA M, ACTA POL PHARM (29) 399-404, 1972.
Analyte: metronidazole; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
For more Analytic Laboratory Methods (Complete) data for METRONIDAZOLE (19 total), please visit the HSDB record page.

Clinical Laboratory Methods

BIOASSAY PROCEDURES USING AGAR DIFFUSION TECHNIQUES HAVE BEEN REPORTED: LEVISON ME, ANTIMICROB AGENTS CHEMOTHER (5) 446-468, 1974 & RALPH ED ET AL, J INFECT DIS (132) 587-591, 1975. PLASMA; GAS CHROMATOGRAPHY: MIDHA KK ET AL, J CHROMAT (87) 491-497, 1973 & WOOD NF, J PHARM SCI (64) 1048-1049, 1975.
SENSITIVE ASSAY WAS DEVELOPED FOR DETERMINATION OF METRONIDAZOLE IN PLASMA. LIMIT OF DETECTION FOR 2 ML SAMPLE IS 0.1 MCG/ML. ASSAY MAY BE EMPLOYED FOR ANALYSIS OF URINE.
GLC ANALYSIS OF METRONIDAZOLE IN HUMAN PLASMA.
Analyte: metronidazole; matrix: blood, biological fluid; procedure: high-performance liquid chromatography with ultraviolet detection at 250 nm
For more Clinical Laboratory Methods (Complete) data for METRONIDAZOLE (12 total), please visit the HSDB record page.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

It is recommended that metronidazole not be used concurrently with, or for at least 1 day following, ingestion of alcohol; accumulation of acetaldehyde by interference with the oxidation of alcohol may occur, resulting in disulfiram-like effects such as abdominal cramps, nausea, vomiting, headache, or flushing; in addition, modifications in the taste of alcoholic beverages have been reported during concurrent use.
Effects may be potentiated when /coumarin- or indandione-derivative anticoagulants/ are used concurrently with metronidazole, because of inhibition of enzymatic metabolism of anticoagulants; periodic prothrombin time determinations may be required during therapy to determine if dosage adjustments of anticoagulants are necessary.
Hepatic metabolism of metronidazole may be decreased when metronidazole and cimetidine are used concurrently, possibly resulting in delayed elimination and increased serum metronidazole concentrations; monitoring of serum concentrations as a guide to dosage is recommended since dosage adjustments of metronidazole may be necessary during and after cimetidine therapy.
It is recommended that metronidazole not be used concurrently with, or for 2 weeks following, disulfiram in alcoholic patients; such use may result in confusion and psychotic reactions because of combined toxicity.
For more Interactions (Complete) data for METRONIDAZOLE (12 total), please visit the HSDB record page.

Stability Shelf Life

Stable in air but darkens on exposure to light.
Metronidazole conventional tablets should be stored in well-closed, light-resistant containers at less than 25 °C. Metronidazole capsules should be stored in tight containers at 15-25 °C. Metronidazole extended-release tablets should be stored in well-closed containers at approximately 25 °C; temporary exposure to temperatures of 15-30 °C is acceptable.
Metronidazole hydrochloride powder for injection should be protected from light and stored at less than 30 °C. Metronidazole injection should be protected from light and freezing and stored at 15-30 °C. The manufacturer (Baxter) of commercially available metronidazole injection ... states that this injection has an expiration date of 24 months following the date of manufacture.

Dates

Modify: 2023-08-15
1: Di X, Bai N, Zhang X, Liu B, Ni W, Wang J, Wang K, Liang B, Liu Y, Wang R. A meta-analysis of metronidazole and vancomycin for the treatment of Clostridium difficile infection, stratified by disease severity. Braz J Infect Dis. 2015 Jul-Aug;19(4):339-49. doi: 10.1016/j.bjid.2015.03.006. Epub 2015 May 19. Review. PubMed PMID: 26001980.
2: Sobel R, Sobel JD. Metronidazole for the treatment of vaginal infections. Expert Opin Pharmacother. 2015 May;16(7):1109-15. doi: 10.1517/14656566.2015.1035255. Review. PubMed PMID: 25887246.
3: Sheehy O, Santos F, Ferreira E, Berard A. The use of metronidazole during pregnancy: a review of evidence. Curr Drug Saf. 2015;10(2):170-9. Review. PubMed PMID: 25986038.
4: Cornely OA, Nathwani D, Ivanescu C, Odufowora-Sita O, Retsa P, Odeyemi IA. Clinical efficacy of fidaxomicin compared with vancomycin and metronidazole in Clostridium difficile infections: a meta-analysis and indirect treatment comparison. J Antimicrob Chemother. 2014 Nov;69(11):2892-900. doi: 10.1093/jac/dku261. Epub 2014 Jul 28. Review. PubMed PMID: 25074856.
5: Fjeld H, Raknes G. [Is combining metronidazole and alcohol really hazardous?]. Tidsskr Nor Laegeforen. 2014 Sep 16;134(17):1661-3. doi: 10.4045/tidsskr.14.0081. eCollection 2014 Sep 16. Review. Norwegian. PubMed PMID: 25223673.
6: Miljkovic V, Arsic B, Bojanic Z, Nikolic G, Nikolic Lj, Kalicanin B, Savic V. Interactions of metronidazole with other medicines: a brief review. Pharmazie. 2014 Aug;69(8):571-7. Review. PubMed PMID: 25158566.
7: Sgolastra F, Severino M, Petrucci A, Gatto R, Monaco A. Effectiveness of metronidazole as an adjunct to scaling and root planing in the treatment of chronic periodontitis: a systematic review and meta-analysis. J Periodontal Res. 2014 Feb;49(1):10-9. doi: 10.1111/jre.12089. Epub 2013 May 14. Review. PubMed PMID: 23668676.
8: Cantador AA, Meschia JF, Freeman WD, Tatum WO. Nonconvulsive status with metronidazole. Neurohospitalist. 2013 Oct;3(4):185-9. doi: 10.1177/1941874412470667. Review. PubMed PMID: 24198899; PubMed Central PMCID: PMC3810826.
9: Kafadar I, Moustafa F, Yalçın K, Klç BA. A rare adverse effect of metronidazole: nervous system symptoms. Pediatr Emerg Care. 2013 Jun;29(6):751-2. doi: 10.1097/PEC.0b013e318294f389. Review. PubMed PMID: 23736071.
10: Zandbergen D, Slot DE, Cobb CM, Van der Weijden FA. The clinical effect of scaling and root planing and the concomitant administration of systemic amoxicillin and metronidazole: a systematic review. J Periodontol. 2013 Mar;84(3):332-51. doi: 10.1902/jop.2012.120040. Epub 2012 May 21. Review. PubMed PMID: 22612369.
11: Sgolastra F, Gatto R, Petrucci A, Monaco A. Effectiveness of systemic amoxicillin/metronidazole as adjunctive therapy to scaling and root planing in the treatment of chronic periodontitis: a systematic review and meta-analysis. J Periodontol. 2012 Oct;83(10):1257-69. Epub 2012 Feb 14. Review. PubMed PMID: 22220767.
12: Vardakas KZ, Polyzos KA, Patouni K, Rafailidis PI, Samonis G, Falagas ME. Treatment failure and recurrence of Clostridium difficile infection following treatment with vancomycin or metronidazole: a systematic review of the evidence. Int J Antimicrob Agents. 2012 Jul;40(1):1-8. doi: 10.1016/j.ijantimicag.2012.01.004. Epub 2012 Mar 6. Review. PubMed PMID: 22398198.
13: Huang YT, Chen LA, Cheng SJ. Metronidazole-induced Encephalopathy: Case Report and Review Literature. Acta Neurol Taiwan. 2012 Jun;21(2):74-8. Review. PubMed PMID: 22879116.
14: Sgolastra F, Petrucci A, Gatto R, Monaco A. Effectiveness of systemic amoxicillin/metronidazole as an adjunctive therapy to full-mouth scaling and root planing in the treatment of aggressive periodontitis: a systematic review and meta-analysis. J Periodontol. 2012 Jun;83(6):731-43. doi: 10.1902/jop.2011.110432. Epub 2011 Nov 3. Review. PubMed PMID: 22050545.
15: Stover KR, Riche DM, Gandy CL, Henderson H. What would we do without metronidazole? Am J Med Sci. 2012 Apr;343(4):316-9. doi: 10.1097/MAJ.0b013e3182254bd6. Review. PubMed PMID: 21817887.
16: Kuriyama A, Jackson JL, Doi A, Kamiya T. Metronidazole-induced central nervous system toxicity: a systematic review. Clin Neuropharmacol. 2011 Nov-Dec;34(6):241-7. doi: 10.1097/WNF.0b013e3182334b35. Review. PubMed PMID: 21996645.
17: Shakir L, Javeed A, Ashraf M, Riaz A. Metronidazole and the immune system. Pharmazie. 2011 Jun;66(6):393-8. Review. PubMed PMID: 21699075.
18: Desai JA, Dobson J, Melanson M, Pari G, Jin AY. Metronidazole-induced encephalopathy: case report and review of MRI findings. Can J Neurol Sci. 2011 May;38(3):512-3. Review. PubMed PMID: 21515514.
19: Bottenberg MM, Hegge KA, Eastman DK, Kumar R. Metronidazole-induced encephalopathy: a case report and review of the literature. J Clin Pharmacol. 2011 Jan;51(1):112-6. doi: 10.1177/0091270010362905. Epub 2010 Mar 10. Review. PubMed PMID: 20220041.
20: Perras C, Tsakonas E, Ndegwa S, Conly J, Valiquette L, Farrah K. Vancomycin or Metronidazole for Treatment of Clostridium difficile Infection: Clinical and Economic Analyses [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2011 Jan. Available from http://www.ncbi.nlm.nih.gov/books/NBK174415/ PubMed PMID: 24354025.

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